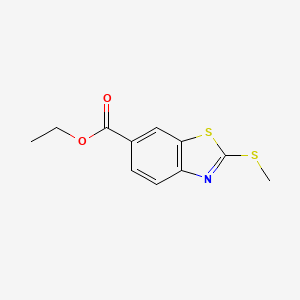
2-bromo-1-(chloromethyl)-3,5-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(chloromethyl)-3,5-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-(chloromethyl)-3,5-difluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(chloromethyl)-3,5-difluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove halogen atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-1-(chloromethyl)-3,5-difluorobenzene, while oxidation with potassium permanganate could produce this compound-4-carboxylic acid.
Scientific Research Applications
2-Bromo-1-(chloromethyl)-3,5-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-bromo-1-(chloromethyl)-3,5-difluorobenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(chloromethyl)-4-fluorobenzene
- 2-Bromo-1-(chloromethyl)-3,5-dichlorobenzene
- 2-Bromo-1-(chloromethyl)-3,5-dibromobenzene
Uniqueness
2-Bromo-1-(chloromethyl)-3,5-difluorobenzene is unique due to the presence of both bromine and chlorine atoms along with two fluorine atoms on the benzene ring. This combination of halogens can significantly influence the compound’s chemical properties, such as its reactivity, stability, and interactions with other molecules. The specific arrangement of these halogens can also affect the compound’s physical properties, such as boiling point and solubility, making it distinct from other similar compounds.
Properties
CAS No. |
1256081-82-9 |
|---|---|
Molecular Formula |
C7H4BrClF2 |
Molecular Weight |
241.46 g/mol |
IUPAC Name |
2-bromo-1-(chloromethyl)-3,5-difluorobenzene |
InChI |
InChI=1S/C7H4BrClF2/c8-7-4(3-9)1-5(10)2-6(7)11/h1-2H,3H2 |
InChI Key |
KWRVEUTTZWKFGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)Br)F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



